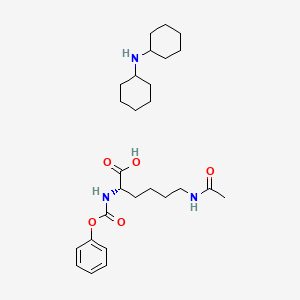
2-Sulfanylidene-6-purinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfanylidene-6-purinone typically involves the reaction of purine derivatives with sulfur-containing reagents. One common method is the reaction of 2,6-dichloropurine with thiourea under basic conditions, leading to the formation of this compound. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 80-100°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 2-Sulfanylidene-6-purinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a thiol group.
Substitution: The hydroxyl group at the 6-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of alkylated or acylated purine derivatives.
科学研究应用
2-Sulfanylidene-6-purinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphodiesterases.
Medicine: Research is ongoing to explore its potential as an antiviral, antitumor, and antimicrobial agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Sulfanylidene-6-purinone involves its interaction with specific molecular targets. It is known to inhibit enzymes such as phosphodiesterases, which play a role in the hydrolytic inactivation of cyclic AMP and cyclic GMP. By inhibiting these enzymes, the compound can modulate various physiological processes, including respiratory stimulation and cardiac effects.
相似化合物的比较
Caffeine: A well-known xanthine derivative with stimulant effects.
Theobromine: Another xanthine derivative with bronchodilator and diuretic properties.
Theophylline: Used as a bronchodilator in the treatment of respiratory diseases.
Comparison: 2-Sulfanylidene-6-purinone is unique due to the presence of a sulfur atom at the 2-position, which imparts distinct chemical and biological properties. Unlike caffeine and theobromine, which primarily act as stimulants, this compound exhibits a broader range of biological activities, including enzyme inhibition and potential therapeutic applications.
属性
分子式 |
C5H2N4OS |
|---|---|
分子量 |
166.16 g/mol |
IUPAC 名称 |
2-sulfanylidenepurin-6-one |
InChI |
InChI=1S/C5H2N4OS/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H,9,10,11) |
InChI 键 |
OYHURHQGPZINAB-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=NC(=S)NC(=O)C2=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B12344287.png)



![N-(3,5-dimethoxyphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B12344326.png)



![Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12344343.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B12344351.png)




